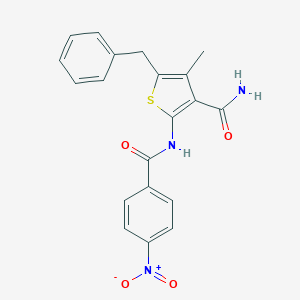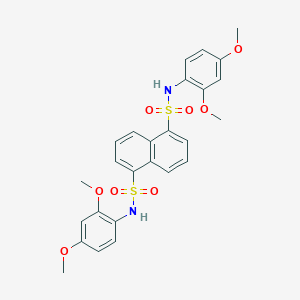![molecular formula C23H24N2O3S2 B407124 ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate CAS No. 332044-01-6](/img/structure/B407124.png)
ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate is a complex organic compound that belongs to the class of isothiazoloquinolines. This compound is characterized by its unique structure, which includes an ethyl benzoate moiety and a thioxo-dihydroisothiazoloquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate typically involves multiple steps:
Formation of the thioxo-dihydroisothiazoloquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxy group: This is achieved through an ethylation reaction using ethyl iodide or a similar reagent.
Attachment of the benzoate moiety: This step involves esterification, where the benzoic acid derivative reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other biochemical interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials, coatings, or other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Enzyme inhibition: The compound may bind to active sites of enzymes, inhibiting their activity.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
Reactive intermediates: The thioxo group may form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Ethyl 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate can be compared with other isothiazoloquinoline derivatives:
8-ethoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione: Similar structure but with a naphthyl group instead of a benzoate moiety.
4,4-dimethyl-8-ethoxy-2-(phenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1-thione: Similar core structure with different substituents.
The uniqueness of ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
332044-01-6 |
|---|---|
Molecular Formula |
C23H24N2O3S2 |
Molecular Weight |
440.6g/mol |
IUPAC Name |
ethyl 4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)24-18)30-25(21(19)29)15-9-7-14(8-10-15)22(26)28-6-2/h7-13,24H,5-6H2,1-4H3 |
InChI Key |
WXMIQZKRYXZGMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C(=O)OCC)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C(=O)OCC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-chloro-6-nitro-4-{3-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407046.png)
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-iodobenzamide](/img/structure/B407047.png)
![2-Ethyl 4-methyl 5-[(2-iodobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B407048.png)

![5-Benzyl-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B407051.png)

![4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B407053.png)


![5-Benzyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B407058.png)


![2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B407064.png)
